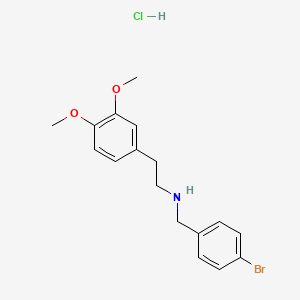
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Descripción general
Descripción
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C17H21BrClNO2 and its molecular weight is 386.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H21BrClNO2
- Molecular Weight : 364.73 g/mol
- IUPAC Name : N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine; hydrochloride
The compound features a bromobenzyl group attached to a dimethoxyphenyl ethanamine moiety, which is characteristic of β-phenethylamines known for their central nervous system effects.
This compound is believed to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its structural similarity to other β-phenethylamines suggests that it may function as an agonist for these receptors, potentially influencing mood and behavior .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, including:
- Neurotransmitter Modulation : It may modulate serotonin and dopamine pathways, which are critical in mood regulation and behavioral responses.
- Psychoactive Properties : As part of the NBOMe class of compounds, it has been studied for its hallucinogenic effects and potential as a psychoactive agent.
Interaction Studies
Interaction studies have shown that this compound can influence various neurotransmitter systems:
| Receptor Type | Potential Interaction | Reference |
|---|---|---|
| Serotonin Receptors | Agonist | |
| Dopamine Receptors | Agonist | |
| Other Neurotransmitter | Modulation |
Study on Psychoactive Effects
Gatch et al. (2017) investigated the effects of several new psychoactive substances, including compounds structurally related to this compound. The study demonstrated varying impacts on locomotor activity in rodents, highlighting the compound's potential as an alternative to traditional hallucinogens while also noting significant toxicity risks associated with its use.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships (SAR) for β-phenethylamines indicates that modifications such as bromination and methoxylation can significantly alter receptor binding affinities and biological activity. For instance:
- Bromine Substitution : Enhances receptor binding affinity.
- Dimethoxy Group : Influences pharmacological properties compared to analogs without such substitutions .
Safety and Toxicology
Despite its potential therapeutic applications, concerns regarding safety and toxicity have been raised. The compound's classification within the NBOMe series highlights the need for caution due to its potent psychoactive effects and associated risks of abuse.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXELSUUWVZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















